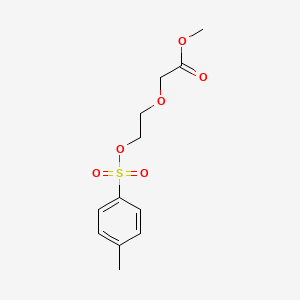

Methyl2-(2-(tosyloxy)ethoxy)acetate

Description

Methyl 2-(2-(tosyloxy)ethoxy)acetate is a specialized organic compound characterized by a methyl ester backbone, a tosyloxy (4-methylbenzenesulfonyloxy) group, and an ethoxy spacer. Its molecular formula is C₁₂H₁₆O₆S, with a molecular weight of 312.32 g/mol. The tosyloxy group acts as a versatile leaving group, making this compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical synthesis and polymer chemistry.

Properties

Molecular Formula |

C12H16O6S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

methyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate |

InChI |

InChI=1S/C12H16O6S/c1-10-3-5-11(6-4-10)19(14,15)18-8-7-17-9-12(13)16-2/h3-6H,7-9H2,1-2H3 |

InChI Key |

SMRNKWCPFVJJFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(tosyloxy)ethoxy)acetate typically involves the reaction of methyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate with appropriate reagents under controlled conditions. One common method involves the use of p-toluenesulfonyl chloride (TsCl) and sodium tert-butoxide (NaOt-Bu) in a solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of methyl 2-(2-(tosyloxy)ethoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(tosyloxy)ethoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters, ethers, or amides, while reduction reactions can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution: Methyl 2-(2-(tosyloxy)ethoxy)acetate can react with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.

- Formation of Derivatives: The compound can be modified to create derivatives that exhibit enhanced biological activities, making it valuable in pharmaceutical chemistry.

Yield and Efficiency:

Reported yields for reactions involving this compound typically range from 70% to 90% under optimized conditions, highlighting its efficiency as a synthetic intermediate.

Pharmaceutical Chemistry

Methyl 2-(2-(tosyloxy)ethoxy)acetate plays a significant role in drug development. Its ability to act as a versatile building block facilitates the creation of compounds with tailored properties for therapeutic applications.

Applications in Drug Development:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is utilized in the synthesis of various APIs due to its functional groups that can be easily modified.

- Prodrug Design: The ester functionality allows it to be used in prodrug formulations, enhancing the solubility and bioavailability of certain drugs.

Materials Science

In materials science, methyl 2-(2-(tosyloxy)ethoxy)acetate is being explored for its potential use in developing new materials with specific properties.

Applications:

- Nanotechnology: The compound is investigated for its applications in drug delivery systems and nanocarriers due to its biocompatibility and ability to form stable complexes with drugs .

- Polymer Chemistry: It can be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials.

Case Studies

- Drug Release Studies : Research has indicated that formulations utilizing methyl 2-(2-(tosyloxy)ethoxy)acetate exhibit improved drug release profiles compared to traditional formulations, showcasing its potential as a drug delivery agent .

- Polymer Modification : In studies focusing on polymer coatings, the incorporation of this compound has led to enhanced adhesion properties and increased resistance to environmental factors .

Mechanism of Action

The mechanism of action of methyl 2-(2-(tosyloxy)ethoxy)acetate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(2-(tosyloxy)ethoxy)acetate are compared below with analogous esters and ethers.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity : The tosyloxy group in Methyl 2-(2-(tosyloxy)ethoxy)acetate facilitates superior leaving-group ability compared to methoxy or hydroxy derivatives, enabling efficient alkylation or arylation reactions .

Solubility : Ethyl and tert-butyl analogs exhibit higher lipid solubility due to longer alkyl chains, making them preferable in hydrophobic drug formulations .

Stability : The tert-butyl ester variant demonstrates enhanced hydrolytic stability under acidic conditions, whereas the methyl ester hydrolyzes faster, useful in controlled-release systems .

Applications : Tosyloxy-containing compounds are critical in PROTACs for cancer therapy, while methoxy derivatives are utilized in industrial polymers .

Table 2: Physical Properties*

Biological Activity

Methyl 2-(2-(tosyloxy)ethoxy)acetate is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(2-(tosyloxy)ethoxy)acetate features a methyl ester group and a tosyl group, which contribute to its reactivity and solubility characteristics. The presence of the tosyl group enhances the electrophilicity of the compound, making it a useful intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Key areas of interest include:

The synthesis of methyl 2-(2-(tosyloxy)ethoxy)acetate typically involves the reaction of appropriate starting materials under controlled conditions. The tosylate moiety allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

Case Studies

Several studies have evaluated compounds related to methyl 2-(2-(tosyloxy)ethoxy)acetate for their biological activities:

- Antimicrobial Evaluation : In a study examining various tosyl derivatives, it was found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

- Analgesic Effects : Research on structurally similar compounds has indicated potential analgesic effects through modulation of FAAH activity, suggesting that methyl 2-(2-(tosyloxy)ethoxy)acetate may influence pain pathways indirectly by altering endogenous lipid signaling .

Research Findings Summary

Q & A

Basic: What synthetic routes are commonly employed for Methyl 2-(2-(tosyloxy)ethoxy)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential esterification and etherification. A primary route starts with reacting ethylene glycol derivatives with methoxyacetic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form intermediate esters. Tosylation of the hydroxyl group using tosyl chloride in anhydrous conditions (e.g., dichloromethane, pyridine as a base) follows. Key factors affecting yield include:

- Catalyst selection : p-Toluenesulfonic acid enhances reaction rates due to its strong Brønsted acidity .

- Temperature control : Tosylation requires low temperatures (0–5°C) to minimize side reactions .

- Purification : Distillation or column chromatography is critical for isolating high-purity product .

Basic: How is Methyl 2-(2-(tosyloxy)ethoxy)acetate characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer:

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.5 ppm (tosyl methyl group) and δ 3.6–4.2 ppm (ethylene oxide and acetate protons) .

- ¹³C NMR : Signals at δ 21.6 ppm (tosyl CH₃), δ 70–75 ppm (ether oxygens), and δ 170–175 ppm (ester carbonyl) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 363 [M+H]⁺) validate the molecular formula .

- Infrared (IR) spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and ~1170 cm⁻¹ (S=O stretch) .

Basic: What stability considerations are critical for storing Methyl 2-(2-(tosyloxy)ethoxy)acetate in laboratory settings?

Methodological Answer:

The compound is moisture-sensitive and prone to hydrolysis due to its ester and tosyl groups. Recommended practices include:

- Storage : Inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid unintended hydrolysis .

- Monitoring : Regular TLC or HPLC analysis to detect degradation products like 2-(2-hydroxyethoxy)acetic acid .

Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?

Methodological Answer:

Scalability requires balancing efficiency and selectivity:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .

- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility for multi-step syntheses .

- Byproduct mitigation :

- Temperature gradients : Gradual warming during tosylation reduces exothermic side reactions .

- In situ quenching : Adding scavengers (e.g., molecular sieves) absorbs excess tosyl chloride .

Advanced: What analytical strategies effectively identify and quantify degradation byproducts of Methyl 2-(2-(tosyloxy)ethoxy)acetate?

Methodological Answer:

- LC-MS/MS : Detects hydrolyzed products (e.g., 2-(2-hydroxyethoxy)acetic acid) with high sensitivity, using reverse-phase C18 columns and electrospray ionization .

- GC-FID : Quantifies volatile byproducts (e.g., methyl acetate) with capillary columns (e.g., DB-5) and splitless injection .

- Kinetic studies : Monitor pH-dependent hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm for tosyl group) .

Advanced: How does Methyl 2-(2-(tosyloxy)ethoxy)acetate function as a linker in PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer:

The compound’s ethylene oxide and tosyl groups enable modular conjugation:

- E3 ligase recruitment : Tosyloxy groups facilitate nucleophilic substitution with thiol-containing ligands (e.g., thalidomide derivatives) .

- Solubility optimization : Ethylene oxide chains enhance aqueous solubility, improving cellular uptake .

- In vivo stability : The acetate group provides controlled release via esterase-mediated hydrolysis in target tissues .

Advanced: What computational methods predict the reactivity of Methyl 2-(2-(tosyloxy)ethoxy)acetate in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Model transition states (e.g., SN2 mechanisms) using software like Gaussian or ORCA. Key parameters include activation energy (ΔG‡) and Fukui indices for electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Docking studies : Predict interactions with biological targets (e.g., esterases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.